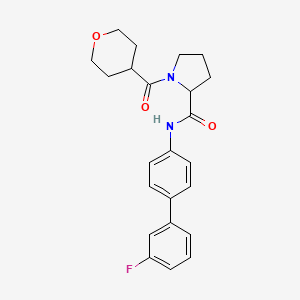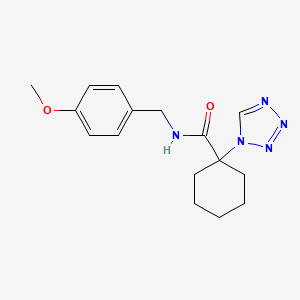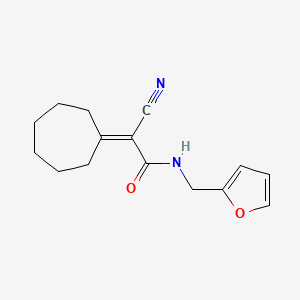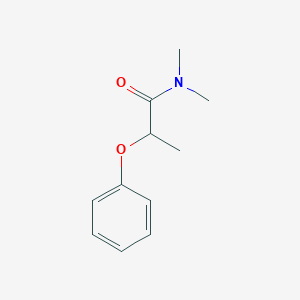![molecular formula C25H22N2O4S2 B6023811 N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide), commonly known as MPTC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTC belongs to the family of bis-carboxamide compounds and is synthesized using specific chemical methods.
科学的研究の応用
MPTC has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. MPTC has also been shown to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics. Additionally, MPTC has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of MPTC is not fully understood. However, it is believed that MPTC exerts its therapeutic effects by inhibiting specific enzymes and proteins involved in various biological pathways. For example, MPTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. MPTC has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
MPTC has been shown to have various biochemical and physiological effects. In animal studies, MPTC has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. MPTC has also been shown to have antioxidant properties, which may contribute to its therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of MPTC.
実験室実験の利点と制限
One of the advantages of using MPTC in lab experiments is its relatively simple synthesis method. MPTC can be synthesized using standard chemical equipment and techniques, making it accessible to researchers. Additionally, MPTC has shown potential therapeutic applications in various scientific research fields, making it a versatile compound for experimentation. However, one of the limitations of using MPTC in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the study of MPTC. One area of research could focus on the development of new synthetic methods for MPTC that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of MPTC and its biochemical and physiological effects. Another potential direction for research could be the development of new therapeutic applications for MPTC, such as in the treatment of neurodegenerative diseases or as a potential antibiotic. Overall, the study of MPTC has the potential to contribute to the development of new therapies and treatments for various diseases and conditions.
合成法
MPTC is synthesized using a two-step process that involves the reaction of 2-methoxy-4,1-phenylenediamine with 2-thiophenecarboxylic acid, followed by the reaction of the resulting product with formaldehyde. The final product is obtained after purification using column chromatography. The synthesis method of MPTC is relatively simple and can be carried out in a laboratory setting using standard chemical equipment.
特性
IUPAC Name |
N-[2-methoxy-4-[[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-30-20-14-16(7-9-18(20)26-24(28)22-5-3-11-32-22)13-17-8-10-19(21(15-17)31-2)27-25(29)23-6-4-12-33-23/h3-12,14-15H,13H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXNCTLTBMPMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6023728.png)
![methyl 4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6023731.png)

![2-{5-[(4-ethyl-1-piperazinyl)carbonyl]-4,5-dihydro-3-isoxazolyl}phenol](/img/structure/B6023765.png)
![{3-(3-chlorobenzyl)-1-[(3-methylphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023768.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B6023779.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6023782.png)

![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)